Product packaging for H-Phe-NHNH2(Cat. No.:CAS No. 52386-52-4)

H-Phe-NHNH2

Cat. No.: B554975
CAS No.: 52386-52-4
M. Wt: 179.22 g/mol
InChI Key: UHYBQLHLHAROJR-QMMMGPOBSA-N
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Description

H-Phe-NHNH2, also known as L-Phenylalanine hydrazide, is a chiral building block with the CAS number 52386-52-4. Its molecular formula is C9H13N3O, and it has a molecular weight of 179.22 g·mol⁻¹ . This compound is a specialty amino acid derivative where the carboxylic acid group of L-Phenylalanine has been functionally converted into a hydrazide. This reagent is primarily valued in chemical biology and peptide chemistry for its role as a precursor in the hydrazide-based native chemical ligation (NCL) method, a powerful technique for the synthesis of proteins and cyclic peptides . The hydrazide functional group allows for selective activation and formation of native peptide bonds, making this compound an essential starting material for constructing complex peptide architectures. Research has demonstrated the utility of phenylalanine hydrazide derivatives in the synthesis of cyclic hexapeptides, which are promising scaffolds in the development of novel antimicrobial agents . This compound is offered for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O B554975 H-Phe-NHNH2 CAS No. 52386-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-phenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBQLHLHAROJR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of H Phe Nhnh2 and Its Derivatives

Strategies for the Preparation of H-Phe-NHNH2

The synthesis of this compound can be accomplished through various methods, each with its own advantages and limitations. These approaches can be broadly categorized into solution-phase synthesis, solid-phase peptide synthesis, and enzymatic methods.

Solution-Phase Synthesis Approaches

Solution-phase synthesis is a classical and widely used method for preparing this compound. A common approach involves the hydrazinolysis of a phenylalanine ester, such as phenylalanine methyl ester. google.com This reaction is typically carried out by treating the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent.

Another strategy in solution-phase synthesis is the coupling of a protected phenylalanine derivative with hydrazine using a coupling agent. For instance, N-protected phenylalanine can be reacted with hydrazine in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding protected hydrazide. google.com The protecting group can then be removed to yield this compound. Common amino-protecting groups used in large-scale solution synthesis include the Boc and benzyloxycarbonyl (Z) groups, which are favored due to the volatile byproducts generated during their removal. ug.edu.pl

The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the final product. The progress of the reaction and the purity of the product are often monitored using techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com

Solid-Phase Peptide Synthesis (SPPS) Applications for Hydrazide Formation

Solid-Phase Peptide Synthesis (SPPS) offers a powerful and efficient alternative for the synthesis of peptide hydrazides, including this compound. explorationpub.comresearchgate.net In this method, the peptide chain is assembled on a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. bachem.com

Several strategies have been developed for the synthesis of peptide hydrazides on solid supports. One common method involves the use of a hydrazine-functionalized resin. nih.govchemrxiv.org The C-terminal amino acid is attached to the resin, and the peptide chain is elongated. Finally, cleavage from the resin yields the peptide hydrazide. The use of a photolabile hydrazine linker, based on the o-nitro-veratryl group, allows for the release of hydrazide derivatives under mild UV irradiation, offering orthogonality with many standard protecting groups. google.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is frequently employed in SPPS for peptide hydrazide synthesis. researchgate.net The Fmoc group, which protects the α-amino group, is labile to weak bases, while side-chain protecting groups are typically acid-labile. researchgate.net This orthogonal protection scheme allows for the selective deprotection and coupling of amino acids.

Resin TypeCleavage ConditionKey Features
Hydrazine 2CT Resin5% HCl (aq) in acetoneAllows for BOC removal simultaneously with cleavage. nih.gov
Hydrazone ResinMild acidic conditionsOffers improved stability in acidic conditions. nih.gov
Trityl-Chloride ResinAcidic conditionsGood yield and purity, but not compatible with Boc protecting group. thieme-connect.com
Photolabile Linker ResinUV irradiationMild cleavage, orthogonal to common protecting groups. google.com

Enzymatic Synthesis of Phenylalanine Hydrazide and its Precursors

Enzymatic synthesis presents a green and highly selective alternative for the preparation of phenylalanine hydrazide and its precursors. This approach utilizes enzymes as catalysts, which can operate under mild reaction conditions and often exhibit high stereoselectivity.

One notable example is the use of α-chymotrypsin to catalyze the coupling of N-acyl-phenylalanine ethyl ester with this compound in a mixture of dimethylformamide and water. ug.edu.pl This method avoids the use of toxic hydrazine for the formation of the hydrazide from the peptide ester. ug.edu.pl Enzymes like carboxypeptidase Y have also been investigated for the enzymatic synthesis of peptides. google.com

Biocatalysis is increasingly being recognized for its potential in drug synthesis, offering novel routes to active pharmaceutical ingredients. mdpi.com The use of whole-cell biocatalysts has been explored for the synthesis of aromatic aldehydes, which can then be used in subsequent reactions, such as hydrazone formation. chemrxiv.org

Derivatization Reactions of the Phenylalanine Hydrazide Scaffold

The phenylalanine hydrazide scaffold is a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of molecules with potential biological activities. Key derivatization reactions include hydrazone formation and the synthesis of aza-amino acid precursors.

Hydrazone Formation and Condensation Reactions

The hydrazide moiety of this compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. numberanalytics.comnumberanalytics.com This reaction involves the formation of a carbon-nitrogen double bond and is a cornerstone of dynamic covalent chemistry. numberanalytics.com The reaction is typically reversible and the rate can be influenced by factors such as pH, temperature, and the electronic nature of the reactants. numberanalytics.comnumberanalytics.com A slightly acidic to neutral pH is generally optimal for hydrazone formation. numberanalytics.com

The formation of hydrazones is a key step in various applications, including the synthesis of heterocyclic compounds and the modification of biomolecules. thieme-connect.comoup.com For example, α-amino acid phenylhydrazides can react with aldehydes and ketones to produce 3-(phenylamino)imidazolidin-4-one derivatives. researchgate.netresearchgate.net The reaction of this compound with carbonyl compounds can be used to synthesize a variety of heterocyclic structures. nih.gov

The Wolff-Kishner reduction is a classic organic reaction that utilizes a hydrazone intermediate to reduce a carbonyl group to a methylene (B1212753) group. libretexts.org This two-step process first involves the formation of a hydrazone, which is then treated with a strong base at high temperatures to yield the corresponding alkane. libretexts.org

Synthesis of Aza-Amino Acid Precursors Utilizing Hydrazine Alkylation

This compound and its derivatives are valuable precursors for the synthesis of aza-amino acids, which are analogues of natural amino acids where the α-carbon is replaced by a nitrogen atom. kirj.eemdpi.comresearchgate.net Aza-peptides, which incorporate aza-amino acids, often exhibit enhanced stability towards enzymatic degradation. kirj.eeresearchgate.net

A primary method for synthesizing aza-amino acid precursors is the alkylation of a protected hydrazine. kirj.eeresearchgate.netkirj.ee This can be achieved through direct N-alkylation of a protected hydrazine with an appropriate alkyl halide. kirj.eeresearchgate.netresearchgate.net The choice of solvent and base is critical for optimizing the yield of the mono-alkylated product and minimizing the formation of di-alkylated byproducts. kirj.eeresearchgate.net Acetonitrile has been found to be an effective solvent for this reaction. kirj.eeresearchgate.net

Another approach involves the reductive amination of a protected hydrazine with a carbonyl compound to form a hydrazone, which is then reduced to the corresponding alkylated hydrazine. kirj.eeresearchgate.netkirj.ee While this method has more steps, it can be advantageous in certain cases. kirj.ee The resulting N-protected alkylhydrazines serve as stable precursors for the incorporation of aza-amino acids into peptide chains. kirj.eeresearchgate.netnih.gov

Alkylating AgentProtecting GroupSolventYield of Mono-alkylated Product
Benzyl (B1604629) BromideFmocAcetonitrile74% kirj.ee
Benzyl BromideBocAcetonitrile79% kirj.ee
Benzyl BromideZAcetonitrile64% kirj.ee
Benzyl IodideFmocNot Specified74% kirj.ee
Benzyl IodideBocNot Specified75% kirj.ee

Amide Bond Syntheses Involving Phenylalanine Hydrazide

The hydrazide group of phenylalanine hydrazide and its derivatives is a potent nucleophile, readily participating in acylation reactions to form stable amide bonds. oup.com This reactivity is fundamental to its use in peptide chemistry and late-stage diversification of complex molecules.

One key transformation is the conversion of a peptide C-terminal hydrazide into a peptide amide. This can be achieved through a two-step process involving the conversion of the hydrazide to a peptidyl azide (B81097), followed by a reaction that yields the amide. Two effective methods for this second step are ammonolysis and the Staudinger reaction. explorationpub.com

Azidation followed by Ammonolysis : The peptide hydrazide is first converted to a peptidyl azide using a reagent like sodium nitrite (B80452) (NaNO₂) under acidic conditions. The resulting azide can then be treated with ammonium (B1175870) acetate (B1210297) (NH₄OAc) in a slightly basic buffer to produce the corresponding primary peptide amide. explorationpub.com

Azidation followed by Staudinger Reaction : After the formation of the peptidyl azide, a Staudinger reaction with a water-soluble phosphine, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can efficiently generate the desired amide. This reaction proceeds via the formation of an iminophosphorane intermediate. explorationpub.com

These methods are valuable for creating peptide amides from hydrazide precursors, which are common intermediates in solid-phase peptide synthesis. explorationpub.com The risk of epimerization at the C-terminal amino acid during these transformations has been studied and found to be minimal under optimized conditions. explorationpub.com

Another approach to amide bond formation involves harnessing the reactivity of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. This method has been shown to be effective for the N-acylation of unprotected amino acids, including phenylalanine, demonstrating broad functional group tolerance. acs.org While this doesn't use phenylalanine hydrazide directly as the nucleophile, it highlights modern amidation strategies involving related hydrazide-derived structures. acs.org

Cyclization Reactions and Formation of Heterocyclic Derivatives

Phenylalanine hydrazide and its N-acyl derivatives are key precursors for the synthesis of various heterocyclic compounds, particularly five-membered rings like 1,3,4-thiadiazoles and 1,2,4-triazoles, which are known for their diverse biological activities. mdpi.com

The general strategy involves a two-step synthesis. First, an N-acyl phenylalanine hydrazide is reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide (B42300). This intermediate can then undergo intramolecular cyclization under different conditions to yield distinct heterocyclic systems. mdpi.com

Formation of 1,3,4-Thiadiazoles : Acid-catalyzed cyclization of the thiosemicarbazide intermediate leads to the formation of 2,5-disubstituted-1,3,4-thiadiazole derivatives. This reaction proceeds through dehydration, typically using a strong acid like sulfuric acid. mdpi.com

Formation of 1,2,4-Triazoles : In contrast, base-catalyzed cyclization of the same thiosemicarbazide precursor results in the formation of 4,5-disubstituted-1,2,4-triazole-3-thiones. A common condition for this transformation is refluxing in an aqueous solution of sodium hydroxide. mdpi.com

A representative reaction scheme is the synthesis of thiadiazole and triazole derivatives from N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide, as detailed in the table below. mdpi.com

Table 1: Synthesis of Heterocyclic Derivatives from N-(p-nitrobenzoyl)-D,L-phenylalanine Hydrazide

Starting MaterialReagentCyclization ConditionProduct Type
1-(p-Nitrobenzoyl-D,L-phenylalanyl)-4-(p-tolyl)thiosemicarbazide-Conc. H₂SO₄, 0°C1,3,4-Thiadiazole
1-(p-Nitrobenzoyl-D,L-phenylalanyl)-4-(p-tolyl)thiosemicarbazide-8% NaOH, reflux1,2,4-Triazole
1-(p-Nitrobenzoyl-D,L-phenylalanyl)-4-(p-chlorophenyl)thiosemicarbazide-Conc. H₂SO₄, 0°C1,3,4-Thiadiazole
1-(p-Nitrobenzoyl-D,L-phenylalanyl)-4-(p-chlorophenyl)thiosemicarbazide-8% NaOH, reflux1,2,4-Triazole

Furthermore, peptide hydrazides are instrumental in the synthesis of cyclic peptides. The hydrazide method involves the conversion of a linear peptide C-terminal hydrazide into a reactive acyl azide or thioester intermediate, which then undergoes intramolecular cyclization. mdpi.comcytosynthesis.com For instance, a linear peptide such as H-Cys-Arg-Leu-Lys-Ile-Phe-NHNH₂ can be cyclized by activating the C-terminal hydrazide with sodium nitrite to form an azide, which then reacts with an N-terminal cysteine residue to form the cyclic product. mdpi.com

Protecting Group Strategies in this compound Synthesis

The most common N-α-protecting groups used in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. tcichemicals.com

Boc (tert-Butoxycarbonyl) Group : This group is stable to basic conditions and catalytic reduction but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). cytosynthesis.comtcichemicals.com The Boc strategy is a classic approach in solid-phase peptide synthesis (SPPS). lsu.edu

Fmoc (9-Fluorenylmethyloxycarbonyl) Group : The Fmoc group is stable under acidic conditions but is cleaved by treatment with a secondary amine, most commonly piperidine. organic-chemistry.orgtcichemicals.com This lability under mild basic conditions makes it central to the most widely used orthogonal SPPS strategy. lsu.edu

Cbz (Benzyloxycarbonyl) Group : Also known as the Z group, it is stable to the mildly acidic or basic conditions used for Boc and Fmoc cleavage, respectively. It is typically removed by catalytic hydrogenolysis or strong acids. thieme-connect.de

An orthogonal protection strategy is one where multiple protecting groups can be removed selectively in any order without affecting the others. libretexts.org For example, a molecule containing both a Boc-protected amine and an Fmoc-protected amine allows for the selective deprotection of one group while the other remains intact, enabling complex synthetic routes. organic-chemistry.org In the synthesis of aza-amino acid precursors via hydrazine alkylation, Boc, Fmoc, and Cbz protecting groups have all been successfully employed, demonstrating their compatibility with the hydrazine moiety. kirj.eeresearchgate.net

Table 2: Common Protecting Groups in Phenylalanine Hydrazide Synthesis

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocStrong acid (e.g., TFA)Base, Hydrogenolysis
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Acid, Hydrogenolysis
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis, HBr/AcOHMild Acid/Base

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yields and minimizing byproducts in the synthesis of this compound and its derivatives. Key parameters that are often adjusted include solvent, temperature, reaction time, and the stoichiometry of reagents. arabjchem.org

The synthesis of aza-phenylalanine precursors via the alkylation of protected hydrazines provides a well-documented example of reaction optimization. In this model system, various solvents and reactant ratios were tested to maximize the yield of the desired mono-alkylated product while suppressing the formation of the di-alkylated byproduct. kirj.ee

Key findings from these optimization studies include:

Solvent Effects : The choice of solvent significantly impacts reaction yield. For the benzylation of Fmoc-NHNH₂ and Boc-NHNH₂, using 96% ethanol (B145695) resulted in substantially higher yields (57-61%) compared to methanol (B129727) (11-21%). kirj.ee Acetonitrile (ACN) also proved to be an effective solvent, particularly when used with a non-nucleophilic base. researchgate.net

Stoichiometry : Using a significant excess of the protected hydrazine (e.g., 3-4 equivalents) relative to the alkylating agent was found to be critical for favoring the mono-alkylated product and achieving high yields (up to 79%). researchgate.net

Base and Temperature : The addition of a hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (B116444) (collidine) can improve yields in certain alkylation reactions. researchgate.net Reactions are often performed at elevated temperatures (reflux) to ensure completion. kirj.eeresearchgate.net

The following table summarizes the results of optimizing the benzylation of Boc-hydrazine, a key step in aza-phenylalanine synthesis.

Table 3: Optimization of Boc-Hydrazine Benzylation

Boc-NHNH₂ (eq.)Alkylating AgentSolventOther ConditionsYield (%)Reference
2Bn-BrNMPrt, overnight30 researchgate.net
3Bn-BrMethanolreflux, 5 h11 researchgate.net
4Bn-BrAcetonitrile1.3 eq. 2,4,6-trimethylpyridine, reflux, 11 h79 researchgate.net
3Bn-BrEthanol (96%)reflux, 12 h57 kirj.ee

These principles of optimizing solvent, stoichiometry, and additives are broadly applicable to other synthetic routes involving this compound to ensure efficient and high-yielding transformations.

Mechanistic Investigations of H Phe Nhnh2 Interactions and Reactions

Reaction Kinetics and Thermodynamics

The reactivity of H-Phe-NHNH2 is largely defined by its two primary functional groups: the terminal hydrazide (-NHNH2) and the phenylalanine backbone. The hydrazide group is a potent alpha-nucleophile, enabling a range of chemical transformations.

The reaction between a hydrazine (B178648) and a carbonyl compound (an aldehyde or ketone) to form a hydrazone is a cornerstone of condensation chemistry. numberanalytics.com For this compound, this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to yield the final hydrazone product. numberanalytics.com

While specific kinetic data for the uncatalyzed reaction of this compound with a simple aldehyde or ketone is not extensively detailed in the literature, related studies provide insight. For instance, the acid-catalyzed cyclization of peptide precursors containing a C-terminal Phe-NHNH2 moiety demonstrates their capability to readily form peptidyl hydrazones as key intermediates in the synthesis of macrocycles. acs.org

The hydrazide moiety can participate in and catalyze organic reactions, primarily by forming reactive intermediates. In the presence of an aldehyde or ketone, a hydrazide can form a hydrazone, which can then act as an intermediate in a catalytic cycle.

One significant area of study is in organocatalysis. Hydrazides have been used to catalyze reactions like the enantioselective Diels-Alder cycloaddition. acs.org Mechanistic investigations of these reactions reveal that the hydrazide catalyst reacts with an α,β-unsaturated aldehyde to form a reactive iminium ion intermediate. This intermediate then undergoes the cycloaddition reaction. Subsequent hydrolysis releases the product and regenerates the hydrazide catalyst. In these catalytic cycles, both the formation of the iminium species and the final hydrolysis step were found to be very rapid, indicating that the cycloaddition itself is the kinetically significant, rate-determining step. acs.org

Furthermore, derivatives of phenylalanine have been explored as nucleophilic catalysts for ligation reactions. For example, 4-aminophenylalanine (4a-Phe), an analogue of phenylalanine, has been shown to be an effective catalyst for hydrazone ligations at neutral pH. nih.govnih.gov The mechanism involves the formation of a reactive imine intermediate between the catalyst and a carbonyl compound, which then reacts more rapidly with a hydrazine. nih.govnih.gov This suggests that the core structure of phenylalanine, when functionalized, can serve as an effective scaffold for developing catalysts for bio-orthogonal reactions.

Temperature is a critical parameter influencing reaction kinetics. Typically, an increase in temperature accelerates reaction rates. However, in catalyzed reactions involving equilibrium steps, the effect of temperature can be more complex.

Table 1: Effect of Temperature on the Rate Enhancement of a Hydrazone Formation Reaction Catalyzed by 4-aminophenylalanine (4a-Phe). nih.gov
Temperature (°C)Fold Increase in Apparent Rate Constant (Catalyzed vs. Uncatalyzed)
028
2513

Mechanistic Studies of Hydrazide-Catalyzed Organic Reactions

Enzyme Inhibition Mechanisms

The structural similarity of this compound to the natural amino acid L-phenylalanine makes it a candidate for interacting with enzymes that process amino acids or peptides. Hydrazide-containing molecules have been successfully developed as potent enzyme inhibitors.

Peptide derivatives containing a phenylalanine hydrazide moiety have been synthesized and evaluated as irreversible inhibitors of cysteine proteases. Specifically, a series of 1-peptidyl-2-haloacetyl hydrazines, which are effectively halomethyl ketones of aza-peptides with a-aza-Phenylalanine at the P1 position, were shown to be potent inactivators of papain and cathepsin B. cnr.it

The mechanism of inhibition follows a two-step process characteristic of affinity labels. First, the inhibitor binds reversibly to the enzyme's active site to form a non-covalent enzyme-inhibitor (EI) complex. This initial binding is driven by the peptidyl portion of the inhibitor, which mimics the natural substrate. In the second step, the nucleophilic cysteine residue in the active site of the protease attacks the haloacetyl group, forming a covalent bond and leading to irreversible inactivation of the enzyme. cnr.it

Kinetic analysis confirmed this mechanism, showing saturation kinetics. The inhibitors demonstrated high potency, with second-order rate constants of inactivation (kinact/Ki) reaching up to 23,000 M⁻¹s⁻¹ for papain and 39,600 M⁻¹s⁻¹ for cathepsin B. cnr.it The dissociation constants (Ki) for the initial reversible complex were in the micromolar to nanomolar range, indicating strong binding affinity. cnr.it

Table 2: Kinetic Constants for the Irreversible Inhibition of Cysteine Proteases by a 1-(Z-Ala-Ala)-2-(chloroacetyl)-phenylalanine hydrazide. cnr.it
EnzymeKi (µM)kinact (s-1)kinact/Ki (M-1s-1)
Papain0.160.003723000
Cathepsin B0.370.014739600

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that modulates the enzyme's activity. acs.org

While there is a lack of direct evidence in the reviewed literature for this compound acting as an allosteric modulator, its parent amino acid, L-phenylalanine, is a well-established allosteric activator for the enzyme Phenylalanine Hydroxylase (PAH). nih.govuni.lu The dysfunction of this enzyme is associated with the metabolic disorder phenylketonuria (PKU).

The allosteric regulation of PAH by L-phenylalanine is a complex process. The enzyme exists in an equilibrium between a low-activity state and a high-activity state. nih.gov The binding of L-phenylalanine to an allosteric site, located within the N-terminal regulatory domain of the enzyme, stabilizes the high-activity conformation. nih.gov This binding event is thought to induce a conformational change that moves an N-terminal autoregulatory sequence away from the active site, thus permitting increased substrate access and catalytic activity. nih.gov This mechanism allows the cell to respond to high levels of phenylalanine by increasing its rate of conversion to tyrosine. uni.lu Although this mechanism describes the action of L-phenylalanine, it illustrates how a molecule with the phenylalanine scaffold can function as a specific allosteric effector.

Reversible and Irreversible Inhibition Modes

Molecular Recognition and Binding Mechanisms

The molecular recognition capabilities of this compound, or L-Phenylalanine hydrazide, are governed by the specific arrangement of its functional groups: the primary amine, the phenyl ring, the amide linkage, and the terminal hydrazide group. These features allow for a diverse range of non-covalent and coordination interactions, enabling the molecule to bind to biological macromolecules, coordinate with metal ions, and participate in supramolecular assemblies. The primary mechanisms of interaction include hydrogen bonding, π-π stacking, electrostatic forces, and the formation of coordination complexes. numberanalytics.com

Interactions with Biological Receptors and Enzymes

The structural motifs of this compound make it a candidate for interaction with various biological targets, such as enzymes and G-protein coupled receptors. The binding is often driven by a combination of hydrophobic and polar interactions.

Enzyme Inhibition: Derivatives of phenylalanine hydrazide have been studied as enzyme inhibitors. For instance, in studies involving diclofenac (B195802) derivatives, a ((2-(2-((2,6-dichlorophenyl)amino)phenyl)acetyl)carbamothioyl)-L-phenylalanine hydrazide molecule (Compound 16 ) was evaluated as a cyclooxygenase (COX) inhibitor. Molecular docking studies predicted that this compound binds effectively within the COX-2 active site. This interaction suggests that the phenylalanine hydrazide moiety can position itself within an enzyme's binding pocket to interfere with its catalytic activity. The binding affinity of such compounds is influenced by stabilizing interactions that arise from decreasing the LUMO energy and increasing the HOMO energy of the drug molecule. core.ac.uk

The mechanism of inhibition can vary. Common types include competitive inhibition, where the inhibitor vies with the substrate for the active site, and non-competitive inhibition, where the inhibitor binds to an allosteric site to prevent the enzyme-substrate complex from forming a product. wikipedia.orglibretexts.org In some cases, inhibition can be of a mixed or uncompetitive type. wikipedia.orgresearchgate.net For example, non-competitive inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex with equal affinity, which reduces the maximum rate of the reaction (Vmax) without altering the substrate's binding affinity (Km). wikipedia.orgresearchgate.net Research on hydrazide ligands has also explored their binding interactions with the enzyme tyrosinase through molecular dynamics simulations. researchgate.net

Table 1: Predicted Binding Scores of a Phenylalanine Hydrazide Derivative with COX Isozymes core.ac.uk
CompoundTarget EnzymeBinding Score (MOE, Kcal/mol)Binding Score (MVD, Kcal/mol)
Diclofenac (Reference)COX-2-121.78-113.28
Compound 16*COX-2-133.72-106.27

*Compound 16 is ((2-(2-((2,6-dichlorophenyl)amino)phenyl)acetyl)carbamothioyl)-L-phenylalanine hydrazide.

Receptor Binding: The phenylalanine residue is a crucial pharmacophore for molecular recognition at various receptors. nih.gov In the design of bifunctional peptides targeting opioid and cholecystokinin (B1591339) (CCK) receptors, the phenyl group of phenylalanine was identified as a key element for interaction. nih.gov The hydrazide linker in these chimeric peptides was selected to ensure that it did not interfere with the binding interactions at either receptor type. nih.gov This highlights the importance of the spatial arrangement of key functional groups for achieving high-affinity binding. The principles of molecular recognition often follow a "lock and key" model, where precise chemical and spatial complementarity dictates the binding specificity. numberanalytics.comnih.gov In some systems, binding is also facilitated by exosites, which are secondary binding sites outside the primary active site that can increase affinity and specificity. nih.gov

Coordination with Metal Ions and Supramolecular Assembly

This compound possesses multiple donor atoms—the nitrogen atoms of the amino and hydrazide groups and the carbonyl oxygen—making it an effective ligand for coordinating with metal ions. vpscience.orgmsu.edu This coordination can lead to the formation of well-ordered, functional supramolecular structures.

Coordination Chemistry: A ligand that binds to a central metal atom through two or more donor atoms is known as a chelating ligand, forming a stable ring structure called a chelate. libretexts.org this compound can act as a bidentate or potentially a tridentate ligand. The hydrazide group itself can also act as a bridging ligand, connecting two or more metal centers. wikipedia.org Studies have reported the synthesis of complexes where amino acid hydrazide derivatives, including those of phenylalanine, are coupled with metal ions like Copper (Cu) and Cadmium (Cd). mdpi.com

Functional Supramolecular Structures: A significant finding is the ability of the simple amino acid phenylalanine to coordinate with zinc ions (Zn(ii)) and self-assemble into a layered, ordered supramolecular architecture. nih.gov This metallo-supramolecular structure was found to exhibit remarkable carbonic anhydrase-like catalytic activity, demonstrating that minimalistic systems can be designed to be potent biocatalysts. nih.gov The coordination of phenylalanine with metal ions is also a key aspect in the development of bio-metal-organic frameworks (bio-MOFs) and other functional materials. rsc.org Similarly, phenylalanine-based macrocycles have been shown to co-crystallize with alkali metal cations like lithium (Li+) and sodium (Na+), forming bent supramolecular architectures with a 2:1 macrocycle-to-metal ratio. The binding geometry is influenced by the size of the cation, with the O-Li-O bond angle being significantly more acute than the O-Na-O angle. beilstein-journals.org

Table 2: Metal Coordination Geometries in Phenylalanine-Based Macrocycle Complexes beilstein-journals.org
Metal CationComplex Stoichiometry (HIM:Metal)Oxygen-Metal-Oxygen Bond Angle
Li⁺2:1~98.83°
Na⁺2:1~167.98°

HIM: Hypervalent Iodine Macrocycle based on phenylalanine.

Fundamental Non-Covalent Interactions

The binding and recognition properties of this compound are fundamentally rooted in a combination of non-covalent interactions.

π-π Stacking: The aromatic phenyl ring is central to the molecule's ability to engage in π-π stacking interactions with other aromatic systems. numberanalytics.com Theoretical studies on the interaction of phenylalanine with graphene and carbon nanotubes show that the aromatic ring of the amino acid prefers to orient parallel to the substrate surface, which is characteristic of weak π-π interactions. The binding strength in these systems correlates with the polarizability of the aromatic moiety. nih.gov

Hydrogen Bonding: The N-H groups of the primary amine and the hydrazide moiety, as well as the C=O group of the amide, are all capable of acting as hydrogen bond donors and acceptors, respectively. numberanalytics.com These interactions are critical for the formation of stable, self-assembled structures, such as the supramolecular hydrogels formed by phenylalanine-conjugated drug molecules. rsc.org

Electrostatic and Hydrophobic Interactions: The potential for a positive charge on the N-terminal ammonium (B1175870) group (at physiological pH) allows for electrostatic interactions with negatively charged residues or surfaces. Simultaneously, the phenyl group provides a significant hydrophobic character, driving interactions with nonpolar pockets in proteins and other molecules. numberanalytics.commdpi.com

The interplay of these forces allows this compound to recognize and bind to a variety of molecular partners, from small synthetic receptors to large biological macromolecules, and to self-assemble into complex, functional architectures.

Structural Biology and Molecular Modeling Studies Involving H Phe Nhnh2

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and interactive capabilities of H-Phe-NHNH2 are fundamental to its behavior in various chemical and biological environments. Researchers have employed various techniques to understand its conformational landscape and the non-covalent forces that govern its interactions with other molecules.

π–π Stacking Interactions of Aromatic Moieties

The phenyl group of this compound is an aromatic moiety capable of engaging in π–π stacking interactions. nih.gov This type of non-covalent interaction, where the electron clouds of two aromatic rings interact, is a significant driving force in the organization of molecules in both solution and the solid state. researchgate.netnih.gov Studies on phenylalanine derivatives have demonstrated that π–π stacking between the phenyl rings is a key factor in their self-assembly into larger structures, such as fibrils and sheets. acs.orgacs.org The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, and significantly contributes to the stability of the resulting assemblies. researchgate.netresearchgate.net The interplay between hydrogen bonding and π–π stacking is often cooperative, leading to the formation of well-ordered supramolecular architectures. acs.orgrsc.org

Self-Assembly Processes of Phenylalanine Derivatives

Phenylalanine and its derivatives are well-known for their ability to self-assemble into a variety of ordered nanostructures. acs.orgacs.orgrsc.org This process is driven by a combination of non-covalent interactions, primarily hydrogen bonding and π–π stacking. acs.orgresearchgate.net The resulting architectures can range from nanofibers and nanotubes to hydrogels, depending on the specific derivative and the conditions of assembly. rsc.orgrsc.org The hydrazide modification in this compound can influence this self-assembly behavior. For example, the introduction of a hydrazine (B178648) group to a phenylalanine derivative with a naphthalenacetyl moiety has been shown to result in the formation of hydrogels. rsc.org The ability of these derivatives to form such diverse structures highlights their potential in materials science and nanotechnology.

Computational Chemistry Applications

Computational methods have become indispensable tools for investigating the properties and interactions of molecules like this compound at an atomic level of detail. These techniques complement experimental studies and provide predictive insights into molecular behavior.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comchemrevlett.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-receptor interactions. plos.orgbioinformation.net Hydrazide derivatives, in general, are of interest in medicinal chemistry due to their diverse biological activities. researchgate.netresearchgate.net

Docking studies involving phenylalanine-containing ligands have been used to investigate their binding to various biological targets. For instance, derivatives of phenylalanine have been docked into the active sites of enzymes like EGFR to predict their potential as anticancer agents. The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Target Protein Potential Application Key Interactions
EGFRAnticancerHydrogen bonds, Hydrophobic interactions
Various Bacteria/FungiAntimicrobialNot specified in detail

This table is generated based on docking studies of phenylalanine derivatives and the known biological activities of hydrazides, illustrating potential applications for this compound.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of molecules over time. valencelabs.comtum.de This method is particularly useful for understanding how molecules like this compound behave in a solvated environment and how they interact with other molecules. mdpi.com

MD simulations have been employed to study the self-assembly of phenylalanine peptides into nanotubes, providing detailed information about the process at the molecular level. nih.gov These simulations can reveal the stability of different conformations, the role of solvent molecules, and the energetic landscape of molecular interactions. bioinformation.netvalencelabs.com For this compound, MD simulations could be used to explore its conformational preferences in solution, the stability of its self-assembled structures, and the dynamics of its binding to a biological target.

Simulation Type Information Gained Relevance to this compound
MD of self-assemblyMechanism of nanostructure formationUnderstanding how this compound might form larger aggregates.
MD of ligand-protein complexStability of binding, conformational changesPredicting the dynamic behavior of this compound when bound to a biological target.

This table outlines the potential applications of molecular dynamics simulations for studying this compound.

Interactions with Biomolecules

The interaction of small molecules with biological macromolecules is a cornerstone of their potential biological activity. For this compound, its interactions with DNA and proteins are of significant interest. Direct experimental studies on this compound are limited; however, research on closely related phenylalanine derivatives provides valuable insights into its potential binding behaviors.

The binding of small molecules to DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions. The aromatic phenyl group of this compound suggests a potential for π-π stacking interactions with the DNA bases, which is a common feature of intercalating agents.

Studies on nickel(II) complexes containing L-phenylalanine Schiff bases have demonstrated their ability to bind to calf thymus DNA (CT-DNA), with evidence suggesting a moderate intercalative binding mode. rsc.org Similarly, palladium(II) complexes with phenylalanine have been shown to interact with CT-DNA primarily through groove binding. nih.gov These findings highlight the role of the phenylalanine moiety in mediating DNA interactions. The specific nature of the interaction is often influenced by the other chemical groups present in the molecule. For instance, the positive charge on metal complexes can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

While this compound is a neutral molecule under physiological pH, the aromatic ring and the hydrogen bonding capabilities of the amino and hydrazide groups could facilitate its association with DNA, potentially through minor groove binding where hydrogen bond donors and acceptors are key.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of small molecules, affecting their distribution and bioavailability. acs.org HSA has two primary drug-binding sites, known as Sudlow's site I and site II, which are located in hydrophobic cavities. acs.org

The binding of phenylalanine derivatives to HSA has been a subject of study. For example, dansyl-L-phenylalanine has been used as a fluorescent marker that specifically binds to drug site 2 of HSA. This indicates a preference for the phenylalanine side chain to interact with this particular hydrophobic pocket. The binding is driven by the favorable interactions between the nonpolar phenyl group and the hydrophobic residues within the binding site.

Advanced Analytical Techniques for Characterization and Research of H Phe Nhnh2

Spectroscopic Methods in Research

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides detailed information about the molecular structure and bonding within H-Phe-NHNH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical shifts, integration, and multiplicity of signals, the precise arrangement of atoms in this compound can be determined. hw.ac.uk

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, specific protons resonate at characteristic chemical shifts (δ), typically measured in parts per million (ppm). The aromatic protons of the phenyl ring are expected to appear in the downfield region, generally between 7.2 and 7.4 ppm. The α-proton (CH) adjacent to the chiral center would likely produce a signal further upfield. The protons of the methylene (B1212753) group (CH₂) in the side chain will also have a distinct chemical shift. The exchangeable protons of the primary amine (-NH₂) and the hydrazide (-NHNH₂) functional groups will produce signals that can vary in position and may appear as broad singlets. hw.ac.ukresearchgate.net

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically the most downfield signal. The carbons of the aromatic ring will resonate in the approximate range of 120-140 ppm. The α-carbon and the β-carbon of the phenylalanine residue will also show distinct signals.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Carbonyl (C=O)-~170-175
Aromatic CH~7.2 - 7.4 (multiplet)~128-130
Aromatic C (quaternary)-~135-140
α-CH~3.5 - 4.0 (triplet)~55-60
β-CH₂~2.8 - 3.2 (doublet)~35-40
Hydrazide NHVariable, broad singlet-
Hydrazide NH₂Variable, broad singlet-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations. acs.org The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of different functional groups. acs.orgleibniz-fli.de

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amine and hydrazide groups, the C=O bond of the amide (Amide I band), the N-H bending of the amide (Amide II band), and vibrations associated with the aromatic ring. leibniz-fli.deresearchgate.net The N-H stretching vibrations typically appear as broad bands in the region of 3200-3400 cm⁻¹. mdpi.com The Amide I band, a strong absorption, is expected around 1650 cm⁻¹, while the Amide II band appears near 1550 cm⁻¹. leibniz-fli.de Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. orgchemboulder.com

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine/Hydrazide)Stretch3200 - 3400Medium-Strong, Broad
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2960Medium-Weak
C=O (Amide I)Stretch~1650Strong
N-H (Amide II)Bend~1550Medium
Aromatic C=CStretch1450 - 1600Medium-Weak

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. msu.edu The primary chromophore in this compound is the phenyl group. Aromatic amino acids like phenylalanine exhibit characteristic absorption spectra in the UV region. nih.gov Phenylalanine typically shows an absorption maximum (λmax) around 257-258 nm. nih.govsielc.com The presence of the hydrazide group may cause a slight shift in the absorption wavelength.

Interactive Data Table: UV-Visible Spectroscopic Data for this compound

Compound Chromophore Expected λmax (nm) Solvent
This compoundPhenyl ring~258Water or Ethanol (B145695)

The molar absorptivity (ε) for phenylalanine at this wavelength is relatively low, around 195 M⁻¹cm⁻¹. photochemcad.com

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR, but based on different selection rules. csustan.edu It is particularly useful for analyzing vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be dominated by signals from the phenylalanine side chain. A prominent and characteristic band for phenylalanine is the symmetric ring breathing mode, which appears around 1001-1004 cm⁻¹. researchgate.netresearchgate.net Other bands corresponding to in-plane and out-of-plane C-H bending and C-C stretching of the aromatic ring are also expected. koreascience.kr

Interactive Data Table: Key Raman Shifts for the Phenylalanine Moiety in this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Ring Breathing (symmetric)~1003Strong
C-C Stretch (in-ring)~1605Medium
C-H in-plane bend~1032Medium
C-C-C in-plane bend~621Medium

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides and related compounds. psu.edu For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, frequently with an acid modifier such as formic acid or trifluoroacetic acid. mtc-usa.com The compound is separated based on its hydrophobicity, and its elution is monitored by a UV detector, often set at a wavelength where the phenyl group absorbs, such as 210 nm or 254 nm. mtc-usa.comresearchgate.netnih.gov The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific chromatographic conditions. Purity is assessed by the presence of a single, sharp peak in the chromatogram. psu.edu

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) inacom.nl
Mobile Phase A Water with 0.1% Formic Acid mtc-usa.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid mtc-usa.com
Gradient A linear gradient, e.g., 5% to 95% B over a set time
Flow Rate ~1.0 mL/min mtc-usa.com
Detection UV at 210 nm or 254 nm mtc-usa.comresearchgate.net
Retention Time Dependent on the specific method, but a key identifier

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the separation and identification of compounds. In the context of this compound, which is a derivative of the amino acid phenylalanine, TLC serves as a rapid and cost-effective method to monitor reaction progress, assess purity, and identify the compound.

The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate, and a mobile phase, a solvent or solvent mixture. For amino acids and their derivatives, a common mobile phase is a mixture of n-butanol, acetic acid, and water. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to the polar nature of the amino group, the carboxyl-derived hydrazide, and the phenyl ring, this compound will exhibit a specific retention factor (Rƒ) value under defined chromatographic conditions. The Rƒ value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In a typical experiment, a solution of this compound is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber with the mobile phase. As the solvent moves up the plate via capillary action, it carries this compound with it at a rate dependent on the compound's polarity and its interactions with the stationary phase. After development, the spot corresponding to this compound can be visualized. Since amino acid derivatives are often colorless, a visualizing agent is required. Ninhydrin is a common reagent used for this purpose, which reacts with the free amino group of this compound to produce a distinctively colored spot, usually purple or brown. Alternatively, visualization can be achieved under UV light if the TLC plate contains a fluorescent indicator.

A comparative study analyzing phenylalanine in plasma demonstrated that while High-Performance Liquid Chromatography (HPLC) is more sensitive and provides better quantification, 2D-TLC is adequate for detecting higher concentrations of phenylalanine. This suggests that for qualitative analysis and initial screening of this compound, TLC remains a valuable tool.

Table 1: TLC Parameters for Amino Acid Analysis

ParameterDescriptionCommon Application for Phenylalanine Derivatives
Stationary PhaseThe solid adsorbent material on the plate.Silica Gel or Cellulose
Mobile PhaseThe solvent system that moves up the plate.n-butanol:acetic acid:water (3:1:1 v/v)
VisualizationMethod to detect the separated spots.Ninhydrin spray followed by heating
Rƒ Value of PhenylalanineRatio of solute distance to solvent distance.0.62 (on silica)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This method bridges the gap between gas chromatography and liquid chromatography, offering high efficiency and speed. For chiral molecules like this compound, which possesses a stereocenter at the α-carbon, SFC is particularly advantageous

Future Directions and Research Perspectives for Phenylalanine Hydrazide Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of phenylalanine hydrazide and its derivatives is an active area of research, with a growing emphasis on efficiency, sustainability, and green chemistry principles. Future efforts will likely focus on developing catalytic methods that minimize waste, reduce energy consumption, and utilize renewable resources. Microwave-assisted synthesis and solvent-free reactions have shown promise in accelerating reaction times and improving yields, offering a more environmentally friendly approach mdpi.comresearchgate.net. Research into organocatalysis, particularly using amino acids like L-proline, could provide milder and more selective synthetic pathways mdpi.com. Furthermore, exploring flow chemistry techniques could enable continuous production with better control over reaction parameters, leading to enhanced scalability and reproducibility. The development of robust and cost-effective methods for large-scale synthesis will be crucial for broader applications.

Exploration of New Biological Targets and Therapeutic Applications Beyond Current Scope

While phenylalanine hydrazide and its derivatives have shown potential in various biological contexts, including as potential neuroprotective agents chemimpex.com and components in antimicrobial research researchgate.netmdpi.commdpi.com, future research will aim to uncover novel biological targets and therapeutic applications. This includes investigating its role in modulating specific enzymatic pathways, exploring its potential as a scaffold for drug discovery against resistant pathogens, and identifying new therapeutic areas such as anticancer or anti-inflammatory agents researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net. The structural versatility of phenylalanine hydrazide allows for the synthesis of diverse derivatives that can be screened against a wider array of biological targets. Advanced in vitro and in vivo studies, coupled with a deeper understanding of structure-activity relationships (SAR), will be essential for unlocking its full therapeutic potential.

Application of Advanced Computational Approaches in Compound Design and Activity Prediction

Computational chemistry plays a pivotal role in modern drug discovery and materials science, and its application in phenylalanine hydrazide chemistry is expected to accelerate innovation. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the binding affinities of phenylalanine hydrazide derivatives to target proteins or enzymes, guiding the rational design of new compounds with desired properties researchgate.netscirp.org. Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and predict the electronic and structural properties of these molecules, aiding in the optimization of synthetic routes and material design scirp.orgnih.gov. Machine learning algorithms may also be employed to identify patterns in large datasets, predicting biological activity or material performance, thus streamlining the discovery process.

Investigation of H-Phe-NHNH₂-based Materials and Self-Assembled Structures

Phenylalanine, and by extension its hydrazide derivatives, are promising building blocks for advanced materials due to their inherent chirality and self-assembly properties researchgate.netacs.org. Future research will focus on leveraging these characteristics to develop novel functional materials. This includes exploring the use of phenylalanine hydrazide derivatives in the creation of hydrogels with tunable mechanical properties for biomedical applications, such as tissue engineering or drug delivery researchgate.netacs.org. The self-assembly of phenylalanine-based molecules into supramolecular structures, such as nanofibers and hydrogels, driven by hydrogen bonding and π–π stacking, offers pathways to create responsive and biocompatible materials researchgate.netacs.org. Furthermore, incorporating phenylalanine hydrazide moieties into polymers could lead to materials with unique optical, electronic, or catalytic properties.

Integration of Phenylalanine Hydrazide Chemistry in Interdisciplinary Research Fields

The future of phenylalanine hydrazide chemistry lies in its integration with other scientific disciplines. In materials science, its incorporation into functional polymers or composite materials could lead to innovations in areas like sensing, catalysis, and nanotechnology acs.orgruhr-uni-bochum.de. In chemical biology, the bioorthogonal reactivity of hydrazide groups, particularly in protein synthesis and modification, offers exciting avenues for studying complex biological processes oup.comacs.orgnih.gov. For instance, peptide hydrazide ligation is a powerful tool for the chemical synthesis of large proteins, enabling the creation of homogeneous proteoforms for therapeutic and diagnostic applications nih.gov. Moreover, its application in analytical chemistry as part of chemosensors for detecting metal ions or biomolecules presents opportunities for developing advanced diagnostic tools nih.govnih.gov. The synergy between phenylalanine hydrazide chemistry and fields such as nanotechnology, catalysis, and synthetic biology holds immense potential for groundbreaking discoveries.

Compound Names Table

Common NameChemical FormulaIUPAC Name (or descriptive)
Phenylalanine hydrazideC₉H₁₂N₂O2-Amino-3-phenylpropanehydrazide

Q & A

Q. What are the established synthetic routes for H-Phe-NHNH₂, and how can purity be validated?

H-Phe-NHNH₂ is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected phenylalanine hydrazide. Critical steps include resin activation, sequential coupling, and hydrazinolysis for deprotection. Purity validation requires reverse-phase HPLC (RP-HPLC) with a C18 column, comparing retention times to standards, and mass spectrometry (MS) for molecular weight confirmation. Contaminants (e.g., deletion sequences) should be quantified using area-under-the-curve analysis .

Q. How can researchers characterize the structural stability of H-Phe-NHNH₂ under varying pH conditions?

Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 37°C. Structural integrity is assessed via circular dichroism (CD) spectroscopy to monitor conformational changes, while degradation products are identified using tandem MS (LC-MS/MS). Accelerated stability testing (e.g., 40°C/75% RH) can predict long-term behavior .

Q. What solvent systems are optimal for H-Phe-NHNH₂ in pharmacological assays?

H-Phe-NHNH₂ solubility varies with solvent polarity. For in vitro assays, dimethyl sulfoxide (DMSO) at ≤0.1% v/v is recommended to avoid cellular toxicity. For aqueous buffers (e.g., PBS), pre-solubilization in DMSO followed by dilution to working concentrations ensures homogeneity. Dynamic light scattering (DLS) can confirm absence of aggregation .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) for H-Phe-NHNH₂ be resolved?

Discrepancies often arise from assay-specific conditions (e.g., receptor isoform expression levels, incubation time). Resolve contradictions by:

  • Standardizing cell lines (e.g., HEK293 vs. CHO-K1) and receptor density.
  • Conducting concentration-response curves across multiple assays (e.g., cAMP accumulation, calcium flux).
  • Validating target engagement via competitive binding assays with radiolabeled ligands .

Q. What strategies improve reproducibility in H-Phe-NHNH₂ bioactivity studies?

Reproducibility hinges on:

  • Resource validation : Certify peptide batches using NMR (≥95% purity) and endotoxin testing (<0.1 EU/mg).
  • Experimental rigor : Predefine statistical power (e.g., n ≥ 6 for animal studies) and include internal controls (e.g., reference agonists).
  • Data transparency : Share raw datasets (e.g., HPLC chromatograms, dose-response curves) in supplementary materials .

Q. How should researchers design dose-escalation studies for H-Phe-NHNH₂ in preclinical models?

Use a staggered dosing protocol:

  • Start with subthreshold doses (e.g., 0.1 mg/kg) in rodents, monitoring acute toxicity (e.g., respiratory rate, locomotor activity).
  • Incrementally increase doses (3-fold steps) with a 72-hour washout period.
  • Employ pharmacokinetic (PK) profiling (plasma half-life, tissue distribution via LC-MS) to guide maximum tolerated dose (MTD) determination .

Q. What analytical methods resolve discrepancies in H-Phe-NHNH₂’s reported receptor selectivity profiles?

Cross-validate selectivity using:

  • High-throughput screening : Panels of GPCR/ion channel assays (e.g., Eurofins CEREP).
  • Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding affinities.
  • Knockout models : CRISPR-edited cell lines to confirm target specificity .

Methodological Notes

  • Data Presentation : Follow journal-specific guidelines (e.g., Med. Chem. Commun.) for figures: avoid excessive chemical structures in graphics, use color-coded dose-response curves, and provide raw data tables in appendices .
  • Ethical Compliance : For animal studies, include Institutional Animal Care and Use Committee (IACUC) approval details and ARRIVE 2.0 checklist adherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.